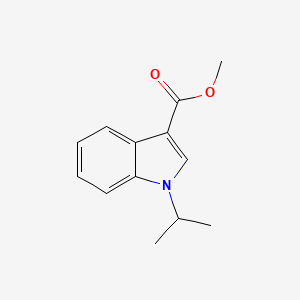
1-isopropyl-1H-indole-3-carboxylic acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-isopropyl-1H-indole-3-carboxylic acid methyl ester is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
准备方法
The synthesis of 1-isopropyl-1H-indole-3-carboxylic acid methyl ester can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted under acidic conditions to form the indole core . Another method utilizes palladium-catalyzed reactions, such as the Larock indole synthesis, to construct the indole unit . Industrial production methods often involve the use of environmentally benign solvents like water, which can facilitate the synthesis of indole derivatives with high yields and selectivity .
化学反应分析
1-isopropyl-1H-indole-3-carboxylic acid methyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve electrophilic reagents, such as halogens or alkylating agents . Major products formed from these reactions include hydroxylated, alkylated, and halogenated derivatives of the compound .
科学研究应用
1-isopropyl-1H-indole-3-carboxylic acid methyl ester has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential antiviral, anti-inflammatory, and anticancer activities . In medicine, indole derivatives are explored for their potential use in treating various disorders, including microbial infections and cancer . Industrial applications include the use of indole derivatives in the production of dyes, fragrances, and pharmaceuticals .
作用机制
The mechanism of action of 1-isopropyl-1H-indole-3-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can modulate various biological processes . For example, some indole derivatives have been shown to inhibit the activity of enzymes involved in inflammation and cancer progression . The exact molecular targets and pathways involved may vary depending on the specific derivative and its intended application .
相似化合物的比较
1-isopropyl-1H-indole-3-carboxylic acid methyl ester can be compared with other similar compounds, such as ethyl 1H-indole-3-carboxylate and methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate . These compounds share a similar indole core structure but differ in their functional groups, which can influence their biological activities and applications . For instance, ethyl 1H-indole-3-carboxylate has shown antiviral activity against hepatitis C virus, while methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate has demonstrated inhibitory activity against influenza A .
属性
CAS 编号 |
158574-86-8 |
|---|---|
分子式 |
C13H15NO2 |
分子量 |
217.26 g/mol |
IUPAC 名称 |
methyl 1-propan-2-ylindole-3-carboxylate |
InChI |
InChI=1S/C13H15NO2/c1-9(2)14-8-11(13(15)16-3)10-6-4-5-7-12(10)14/h4-9H,1-3H3 |
InChI 键 |
BHVRISBZPKFTID-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1C=C(C2=CC=CC=C21)C(=O)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Propanedioic acid, (4-azidobutyl)[3-(3-pyridinyl)propyl]-, diethyl ester](/img/structure/B8631470.png)
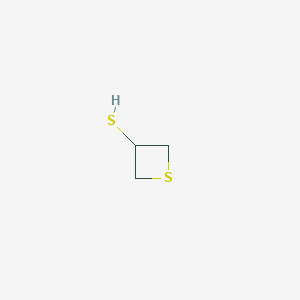
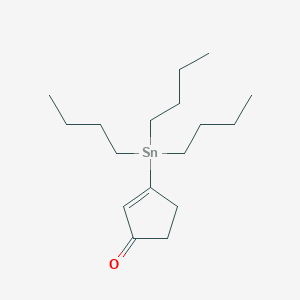
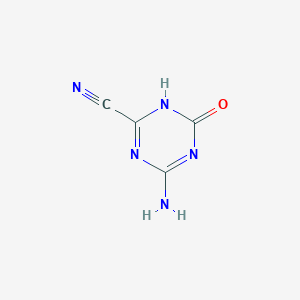
![N-[4-(2-Diethylaminoethoxy)phenyl]acetamide](/img/structure/B8631495.png)
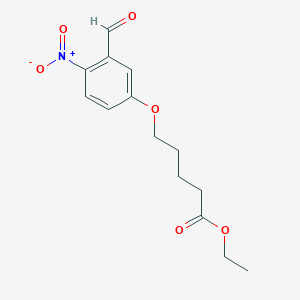
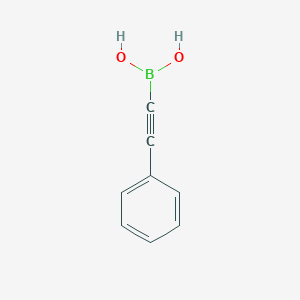
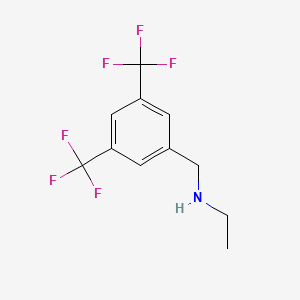
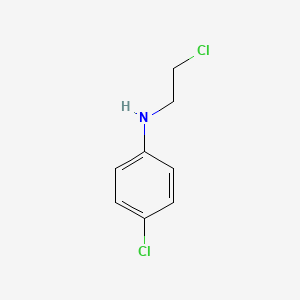

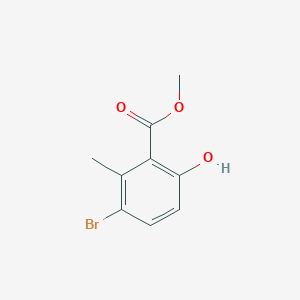
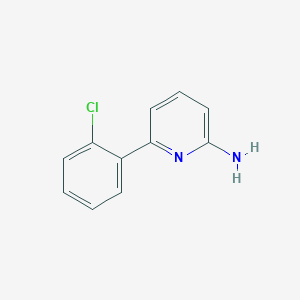
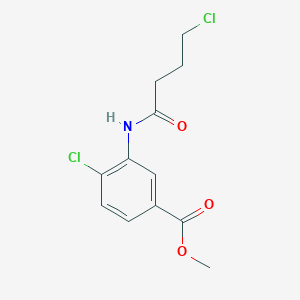
![2-[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyacetic acid](/img/structure/B8631567.png)
